N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 128739-16-2
VCID: VC3807884
InChI: InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H
SMILES: CNCC1=CC=NC=C1.Cl.Cl
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride

CAS No.: 128739-16-2

Cat. No.: VC3807884

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride - 128739-16-2

Specification

CAS No. 128739-16-2
Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
IUPAC Name N-methyl-1-pyridin-4-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C7H10N2.2ClH/c1-8-6-7-2-4-9-5-3-7;;/h2-5,8H,6H2,1H3;2*1H
Standard InChI Key OAQFZPRZKPZRJM-UHFFFAOYSA-N
SMILES CNCC1=CC=NC=C1.Cl.Cl
Canonical SMILES CNCC1=CC=NC=C1.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Stereochemical Properties

N-Methyl-N-(4-pyridylmethyl)amine dihydrochloride consists of a pyridine ring substituted at the 4-position with a methylaminomethyl group, protonated as a dihydrochloride salt. The molecular structure (Fig. 1) ensures solubility in polar solvents while maintaining stability under standard storage conditions. Key identifiers include:

PropertyValueSource
CAS Registry Number128739-16-2
Molecular FormulaC7H11Cl2N2\text{C}_7\text{H}_{11}\text{Cl}_2\text{N}_2
Molecular Weight158.63 g/mol
MDL NumberMFCD03840113

The pyridine nitrogen participates in hydrogen bonding with hydrochloric acid, forming the dihydrochloride salt. Spectroscopic characterization via 1H^1\text{H}-NMR reveals distinct signals for the methyl group (δ\delta 2.18 ppm) and pyridyl protons (δ\delta 7.62–8.11 ppm), consistent with its protonated state .

Synthesis and Manufacturing

Key Synthetic Pathways

The compound is synthesized via multistep organic reactions, often starting from acetophenone derivatives. A representative route involves:

  • Bromination and Cyclization: Acetophenone undergoes bromination with phenyltrimethylammonium tribromide, followed by cyclization with thiourea to form 2-aminothiazole intermediates .

  • Acetylation and Functionalization: The aminothiazole is acetylated (yielding C10H9N2OS\text{C}_{10}\text{H}_9\text{N}_2\text{OS}), then functionalized at the 5-position via microwave-assisted Mannich reactions with (2RR)-2-methylpyrrolidine .

  • Deprotection and Salt Formation: Hydrolysis of the acetyl group under basic conditions yields the free amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .

Optimization and Yield

Critical steps, such as the Mannich reaction, achieve ~88% yield under microwave irradiation at 170°C for 30 minutes . Purification via silica gel chromatography (hexane:ethyl acetate) ensures >95% purity, as confirmed by ESI-MS (m/zm/z 360 [M+H]+^+) .

Physicochemical Properties

Stability and Solubility

The dihydrochloride salt enhances water solubility (\sim50 mg/mL at 25°C) compared to the free base. It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or light. Thermal analysis indicates decomposition above 200°C, with no distinct melting point due to salt dissociation .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR (DMSO-d6d_6): δ\delta 1.11 (d, J=6.1J = 6.1 Hz, 3H), 2.18 (s, 3H), 7.62–8.04 (m, 4H, pyridyl) .

  • ESI-MS: Dominant peak at m/zm/z 158.63 ([M-Cl]+^+), confirming molecular weight .

Applications in Pharmaceutical Research

Role in Thiazole Derivatives

The compound serves as a precursor for 4-phenyl-1,3-thiazole-2-amines, a class of kinase inhibitors. Coupling with dichloropyrimidines under basic conditions yields hybrid molecules (e.g., C14H11Cl2N5S\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{N}_5\text{S}) exhibiting nanomolar IC50_{50} values against cancer targets .

Nonbonding Interactions in Drug Design

The pyridyl nitrogen engages in sulfur–nitrogen nonbonding interactions (\sim3.1 Å) with thiazole sulfurs, stabilizing bioactive conformations. This interaction is critical for binding to ATP pockets in kinases, as demonstrated in molecular docking studies .

Recent Research and Developments

Advances in Synthesis (2021–2023)

Recent protocols emphasize microwave-assisted steps to reduce reaction times (e.g., 15-minute deprotection vs. 2-hour conventional) . Patent filings (e.g., WIPO 2025) highlight its use in next-generation antipsychotics, though detailed structures remain confidential .

Computational Modeling

DFT calculations (ω\omegaB97X-D/6-311+G**) predict proton affinity (ΔG\Delta G = -45.2 kcal/mol) at the pyridyl nitrogen, rationalizing its preference for dihydrochloride salt formation .

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